molecular formula C8H6N2O2 B7761405 2-hydroxy-1H-1,8-naphthyridin-4-one

2-hydroxy-1H-1,8-naphthyridin-4-one

Cat. No.: B7761405
M. Wt: 162.15 g/mol
InChI Key: LUORZZNCJWKOSX-UHFFFAOYSA-N
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Description

2-hydroxy-1H-1,8-naphthyridin-4-one is a chemical compound based on the 1,8-naphthyridine scaffold, a privileged structure in medicinal chemistry known as a diazanaphthalene for its fused system of two pyridine rings . This scaffold is recognized for its wide spectrum of pharmacological activities, with particular significance in the development of anti-infective and anticancer agents . Researchers value this core structure for its potential to be optimized into potent therapeutic candidates. The 1,8-naphthyridine pharmacophore is a key structural component in several FDA-approved antibiotics, such as gemifloxacin and trovafloxacin, which function by inhibiting bacterial DNA gyrase and topoisomerase IV . Beyond anti-infectives, structurally similar 2-aryl-1,8-naphthyridin-4-one derivatives have been designed and synthesized as promising anticancer drug candidates. These compounds have demonstrated potent cytotoxicity and the ability to selectively inhibit the growth of tumorigenic cancer cell lines, such as HL-60 leukemia and Hep3B hepatoma, by targeting cellular structures like microtubules, leading to cell cycle arrest and apoptosis . The naphthyridine core is also being actively investigated in other therapeutic areas, including as a scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs), where it functions by chelating the catalytic Mg2+ ions in the enzyme active site . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORZZNCJWKOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=CC2=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC(=CC2=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves the condensation of methyl 2-aminonicotinate with methyl acetate under strongly basic conditions. Sodium hydride (NaH) and lithium hydroxide monohydrate (LiOH·H₂O) act as dual bases, facilitating deprotonation and nucleophilic attack. The reaction proceeds at 50°C for 16 hours, yielding 57.9% of the target compound after purification.

Key Steps:

  • Deprotonation : The α-hydrogen of methyl acetate is abstracted by NaH, generating a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of methyl 2-aminonicotinate, forming a tetrahedral intermediate.

  • Cyclization and Aromatization : Intramolecular cyclization eliminates methanol, yielding the naphthyridine core.

Optimization Insights:

  • Solvent Choice : Methyl acetate serves as both solvent and reactant, simplifying the workup.

  • Base Stoichiometry : A 2.5:1 molar ratio of NaH to substrate ensures complete deprotonation without side reactions.

  • pH Adjustment : Acetic acid (pH 6) precipitates the product, avoiding column chromatography.

Michael Addition-Cyclization Cascade

Two-Step Synthesis via Propiolate Intermediates

Developed by Narendar et al., this route employs a Michael addition of 2-aminopyridine with methyl propiolate, followed by thermal cyclization.

Michael Adduct Formation

2-Aminopyridine reacts with methyl propiolate in methanol at room temperature, forming 3-(pyridin-2-ylamino)-acrylic acid methyl ester. The reaction achieves >80% yield after 16 hours, driven by the electron-deficient triple bond of propiolate.

Thermal Cyclization

The Michael adduct undergoes cyclization in Dowtherm-A at 250°C for 40–50 minutes. This high-temperature step promotes-hydride shifts and aromatization, yielding 4-hydroxy-1,8-naphthyridine derivatives.

Yield and Scalability:

  • Unsubstituted Product (2a) : 65–70% yield after recrystallization from ethanol.

  • Substituted Derivatives : Yields vary (50–85%) depending on electronic effects of substituents.

β-Diketone Cyclocondensation and Oxidation

General Approach for Disubstituted Derivatives

While primarily used for 5,7-disubstituted naphthyridines, this method offers insights into core structure synthesis.

Cyclocondensation

2,6-Diaminopyridine reacts with β-diketones (e.g., hexafluoroacetylacetone) in phosphoric acid at 90–95°C, forming 2-amino-5,7-disubstituted-1,8-naphthyridines.

Oxidative Conversion to 2-Oxo Derivatives

The 2-amino intermediate is treated with sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA), converting the amine to a ketone. This step achieves 60–75% yields for trifluoromethyl-substituted analogs.

Adaptability for Unsubstituted Targets:

  • Challenges : Unsubstituted β-diketones (e.g., acetylacetone) produce 5,7-dimethyl derivatives, necessitating alternative diketones for the parent compound.

  • Potential Modifications : Use of malonaldehyde derivatives or sequential dealkylation steps could yield the unsubstituted core.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material Methyl 2-aminonicotinate2-Aminopyridine2,6-Diaminopyridine
Key Reagent NaH/LiOH·H₂OMethyl propiolateβ-Diketones/NaNO₂
Reaction Time 16 h16 h + 50 min6 h + 1 h
Yield 57.9%65–70%60–75%*
Scalability High (gram-scale)ModerateLimited by substituents

*Yields reported for 5,7-di(trifluoromethyl) derivative.

Mechanistic Considerations and Byproduct Formation

Side Reactions in Basic Conditions

Method 1 risks over-saponification of methyl esters if base concentrations exceed optimal levels. Lithium hydroxide mitigates this by buffering the reaction medium.

Thermal Degradation in Cyclization

Method 2’s Dowtherm-A step requires precise temperature control to prevent charring. Lower temperatures (<250°C) result in incomplete cyclization, while higher temperatures degrade the product.

Oxidative Byproducts

In Method 3, excess NaNO₂ generates nitroso intermediates, necessitating rapid quenching in ice-water to isolate the desired 2-oxo product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1H-1,8-naphthyridin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-hydroxy-1H-1,8-naphthyridin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is used in biological assays to study its effects on different biological systems.

    Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-1H-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Scaffold Modifications

2-Phenyl-1,8-Naphthyridin-4-One

  • Structure : A phenyl group replaces the hydroxyl at C2.
  • Activity : Exhibits potent cytotoxicity against human lung (A549) and renal (Caki-2) cancer cells, with IC₅₀ values as low as 2.3 μM (compound 13 in ). Methyl substitutions at C5 or C7 enhance activity, while C6 substitution reduces potency .
  • Mechanism : Binds tubulin, disrupting microtubule dynamics, akin to colchicine .

2.1.2. 7-Amino-2-Hydroxy-1,8-Naphthyridin-4-One

  • Structure: Amino group at C7 and hydroxyl at C2.
  • Properties : Increased polarity (PSA = 120.75) but discontinued development due to unspecified challenges .

4-Hydroxy-3-Phenyl-1,8-Naphthyridin-2(1H)-One

  • Structure : Hydroxyl at C4 and phenyl at C3.
  • Physicochemical Data : LogP = 2.295, density = 1.381 g/cm³, suggesting moderate lipophilicity suitable for membrane penetration .

Hybrid Derivatives

3-Methylidene-1-Tosyl-2,3-Dihydro-1,8-Naphthyridin-4(1H)-Ones

  • Structure : Exo-methylidene bond conjugated to a carbonyl group.
  • Activity : Enhanced cytotoxicity due to dual pharmacophoric units; synthesized via a four-step sequence .

3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-yl)-4-Hydroxy-1,8-Naphthyridin-2(1H)-One

  • Structure : Benzothiadiazine sulfone moiety at C3.
  • Properties : High predicted boiling point (571.5°C) and acidity (pKa ≈ 4.5), indicating thermal stability and ionizability .

Functional Analogues in Other Scaffolds

2.3.1. 2-Phenyl-4-Quinolones

  • Comparison: Similar cytotoxicity profiles but distinct ring systems (benzene fused to pyridone vs. two pyridines in naphthyridinones). Naphthyridinones show higher selectivity in certain cell lines .

1-Biaryl-1,8-Naphthyridin-4-Ones

  • Activity : Act as phosphodiesterase-4 (PDE4) inhibitors, demonstrating scaffold versatility beyond anticancer applications .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • 3D-QSAR Models : CoMFA and CoMSIA analyses (q² = 0.869–0.872) highlight steric and electrostatic fields critical for cytotoxicity. Methyl groups at C5/C7 improve activity, while C6 substitution is detrimental .
  • Substitution Effects :
    • A549 Cells : C7-methyl reduces potency; C5-methyl enhances it.
    • Caki-2 Cells : C7-methyl increases activity, underscoring cell line-specific effects .

Comparative Data Table

Compound Substituents Biological Activity (IC₅₀, μM) Key Properties References
2-Hydroxy-1H-1,8-naphthyridin-4-one C2-OH N/A (Under investigation) PSA = 65.98, LogP = 2.295
2-Phenyl-1,8-naphthyridin-4-one C2-Ph 2.3 (A549), 13.4 (Caki-2) Tubulin binding, methyl-sensitive
3-Methylidene hybrid C3-methylidene, C1-tosyl Enhanced vs. parent compounds Dual pharmacophores
4-Hydroxy-3-phenyl derivative C4-OH, C3-Ph N/A Density = 1.381 g/cm³

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Used to confirm the planar naphthyridinone core and hydrogen-bonding patterns (e.g., O–H···O interactions stabilizing the lactam ring) .
  • NMR Spectroscopy : ¹H NMR distinguishes tautomeric forms (e.g., enol vs. keto) via shifts at δ 10–12 ppm for hydroxy protons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 177.053 for C₈H₆N₂O₂) .

What methodological strategies are recommended for evaluating the biological activity of this compound analogs?

Q. Advanced Research Focus

  • Target Identification : Use inverse virtual screening to predict binding affinity against cancer-related targets (e.g., kinases, DNA topoisomerases) .
  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC values ≤ 8 µg/mL against S. aureus) .
    • Anticancer : MTT assay on cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
  • SAR Analysis : Compare halogenated vs. methylated derivatives to identify critical substituents (e.g., Cl at position 7 enhances cytotoxicity) .

How can contradictory data on the photostability of this compound be resolved?

Advanced Research Focus
Discrepancies in UV stability studies may arise from:

  • Solvent Effects : Polar solvents (e.g., methanol) stabilize the excited state, reducing degradation vs. non-polar solvents .
  • Substituent Impact : Electron-withdrawing groups (e.g., –NO₂) increase photosensitivity, while –OCH₃ groups enhance stability .
  • Experimental Design : Use controlled light sources (e.g., 365 nm UV lamps) and quantify degradation via HPLC-MS to standardize results .

What computational approaches are suitable for modeling the electronic properties of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.2 eV) and charge distribution .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to assess bioavailability .
  • Docking Studies : AutoDock Vina predicts binding modes with DNA gyrase (binding energy ≤ −8.5 kcal/mol) .

How do structural modifications at the 3-position affect the compound’s chelation properties?

Q. Advanced Research Focus

  • Metal Binding : The 2-hydroxy-4-oxo motif acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
  • Modification Impact :
    • Acetylation (3-Acetyl) : Reduces chelation capacity due to steric hindrance .
    • Amination (3-NH₂) : Enhances stability of metal complexes (log K = 5.2 for Zn²⁺) .
  • Analytical Validation : Use UV-Vis titration (λ shifts at 250–300 nm) and cyclic voltammetry to quantify binding constants .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) achieves >98% purity .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals suitable for X-ray analysis .
  • Troubleshooting : Address co-eluting impurities (e.g., unreacted precursors) with gradient elution .

How can researchers validate the tautomeric equilibrium of this compound in solution?

Q. Advanced Research Focus

  • NMR Titration : Monitor pH-dependent shifts of hydroxy protons (δ 10–12 ppm) in D₂O .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) vs. enol (O–H, ~3200 cm⁻¹) forms .
  • Computational Models : Compare experimental data with DFT-predicted tautomer energies .

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